Hept-6-ynyl 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetate
Description
Hept-6-ynyl 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetate is a complex organic compound featuring a hept-6-ynyl group and a 3-cyclopropyl-1,2-oxazol-5-yl moiety
Properties
IUPAC Name |
hept-6-ynyl 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-3-4-5-6-9-18-15(17)11-13-10-14(16-19-13)12-7-8-12/h1,10,12H,3-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZDOSQUSRQEKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCOC(=O)CC1=CC(=NO1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hept-6-ynyl 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetate typically involves multiple steps. One common approach is to start with the preparation of the 3-cyclopropyl-1,2-oxazole core, which can be synthesized through a cyclization reaction involving appropriate precursors. The hept-6-ynyl group can be introduced via a coupling reaction, such as a Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Hept-6-ynyl 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group can yield an epoxide or a diketone, while reduction can produce an alkene or alkane.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving oxazole derivatives.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Hept-6-ynyl 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetate exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The oxazole moiety is known to interact with various biological targets, which could contribute to the compound’s overall activity.
Comparison with Similar Compounds
Hept-6-ynyl 2-(3-cyclopropyl-1,2-oxazol-5-yl)acetate can be compared to other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
The uniqueness of this compound lies in its specific structural features, such as the hept-6-ynyl group and the cyclopropyl substitution on the oxazole ring, which may confer distinct properties and activities compared to other oxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
